

4-(Bromomethyl)oxazole CAS number and molecular weight

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Compound of Interest

Compound Name: 4-(Bromomethyl)oxazole

Cat. No.: B1439239

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An In-depth Technical Guide to **4-(Bromomethyl)oxazole** for Advanced Research

This guide provides an in-depth exploration of **4-(bromomethyl)oxazole**, a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core physicochemical properties, synthetic pathways, reactivity profile, and its strategic applications in medicinal chemistry.

Core Compound Identification and Properties

4-(Bromomethyl)oxazole is a substituted oxazole featuring a reactive bromomethyl group at the 4-position. This functional handle is key to its utility as a versatile intermediate for introducing the oxazole scaffold into more complex molecular architectures.

Physicochemical and Structural Data

A summary of the fundamental properties of **4-(bromomethyl)oxazole** is presented below. This data is essential for experimental design, reaction stoichiometry, and analytical characterization.

Property	Value	Source(s)
CAS Number	1065073-37-1	[1][2][3]
Molecular Formula	C ₄ H ₄ BrNO	[1][4]
Molecular Weight	161.98 g/mol	[1][4]
IUPAC Name	4-(bromomethyl)-1,3-oxazole	[2]
SMILES	C1=C(N=CO1)CBr	
InChI Key	QUAHYLYAIBFWNF-UHFFFAOYSA-N	[2]

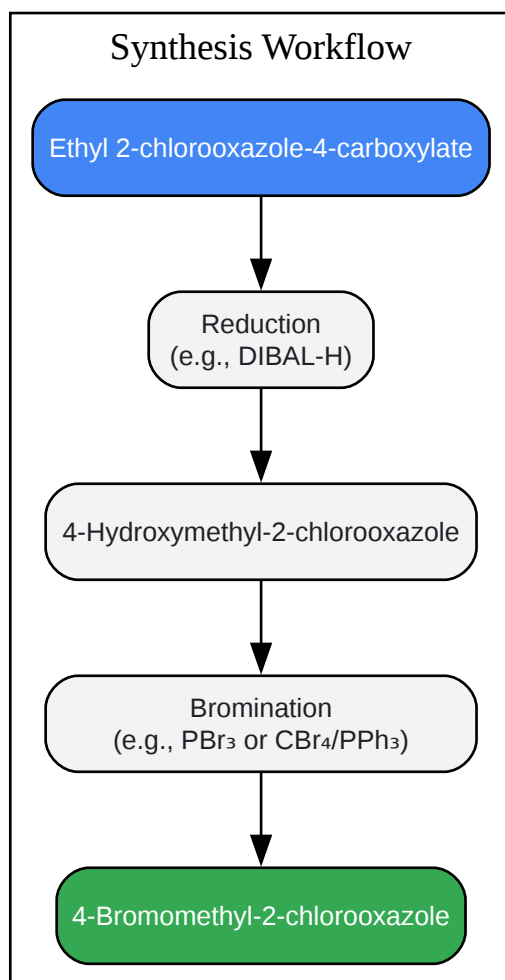
Synthesis and Elaboration: Strategic Pathways

The synthesis of functionalized oxazoles is a cornerstone of heterocyclic chemistry. While a specific, detailed synthesis for the parent **4-(bromomethyl)oxazole** is not extensively documented in primary literature, its preparation can be inferred from established methodologies for analogous structures. The oxazole ring itself is a common motif in a wide array of natural products and synthetic molecules, and its synthesis has been approached through various classic and modern strategies.[5]

Retrosynthetic Logic and Key Methodologies

A common and effective strategy for installing the bromomethyl group involves a two-step sequence from a more stable precursor, such as an ester. This approach avoids handling potentially unstable intermediates and allows for late-stage functionalization.

A plausible synthetic workflow is outlined below:



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Caption: Generalized synthesis of a **4-(bromomethyl)oxazole** analogue.

This pathway, adapted from the synthesis of 4-bromomethyl-2-chlorooxazole, highlights a robust method. The initial step involves the reduction of an ester at the 4-position to the corresponding alcohol. This intermediate is then subjected to bromination to yield the target bromomethyl functionality.^[6]

Alternative established methods for oxazole ring formation include:

- Van Leusen Oxazole Synthesis: A powerful method reacting aldehydes with tosylmethyl isocyanide (TosMIC).^{[5][7]}
- Robinson-Gabriel Synthesis: Involves the cyclodehydration of α -acylamino ketones.^[8]

- Brederick Reaction: The reaction of α -haloketones with amides.[\[7\]](#)

Chemical Reactivity and Synthetic Utility

The synthetic value of **4-(bromomethyl)oxazole** is derived from the dual reactivity of its structure: the electrophilic bromomethyl group and the aromatic oxazole core.

Reactions at the Bromomethyl Group

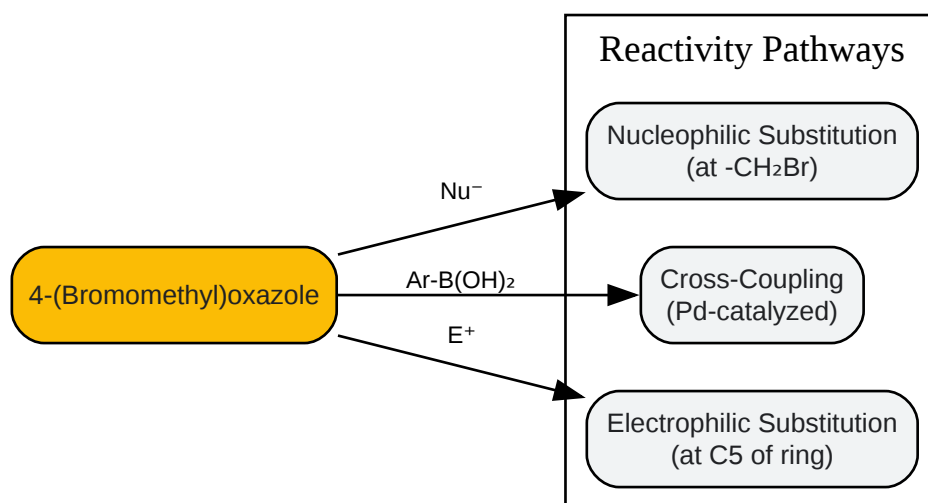
The primary bromide is an excellent electrophile, making it highly susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of a wide range of functionalities.

- Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines, thiols, and alkoxides to form new C-N, C-S, and C-O bonds, respectively. This is a primary route for incorporating the oxazole moiety into larger molecules.[\[7\]](#)
- Alkylation Reactions: It serves as a potent C-alkylating agent, crucial for constructing more complex carbon skeletons.[\[7\]](#)

Reactions Involving the Oxazole Ring

The oxazole ring possesses a distinct reactivity profile. It is a π -excessive heterocycle, but the nitrogen atom also imparts pyridine-like properties.

- Electrophilic Aromatic Substitution: The oxazole ring can undergo electrophilic substitution, although it is less reactive than imidazole. The reaction typically occurs at the C5 position, and the presence of activating groups enhances reactivity.[\[8\]](#)[\[9\]](#)
- Palladium-Catalyzed Cross-Coupling: In analogues like 4-bromomethyl-2-chlorooxazole, palladium-catalyzed reactions such as Stille and Suzuki couplings show high selectivity for the 4-bromomethyl position over the 2-chloro position, enabling sequential functionalization. [\[10\]](#) This highlights the potential for selective, stepwise elaboration of the oxazole core.
- Cycloaddition Reactions: The furan-like oxygen atom allows the oxazole to act as a diene in Diels-Alder reactions, providing a pathway to synthesize pyridine or furan derivatives.[\[8\]](#)



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Caption: Key reactivity pathways of **4-(bromomethyl)oxazole**.

Applications in Drug Discovery and Medicinal Chemistry

The oxazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[5] These activities include anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties.[7][8][9]

The utility of **4-(bromomethyl)oxazole** lies in its role as a versatile building block to access novel oxazole-containing compounds for drug discovery programs.[11][12] Its reactive handle allows for its incorporation into diverse molecular libraries, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Safety, Handling, and Storage

As a reactive alkylating agent, **4-(bromomethyl)oxazole** requires careful handling to ensure laboratory safety.

Hazard Profile and Personal Protective Equipment (PPE)

- Hazards: The presence of the bromomethyl group suggests the compound is likely an irritant and a lachrymator. Alkylating agents can be harmful if inhaled, ingested, or absorbed through the skin.[11]
- Precautions: All handling should be performed in a well-ventilated fume hood.[13][14]
- PPE: Standard PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat, is mandatory.[11][13][14]

Storage and Stability

- Storage Conditions: To maintain chemical integrity, **4-(bromomethyl)oxazole** should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[13][14] Several suppliers recommend storage in a freezer.[2][15]
- Incompatibilities: Store away from strong oxidizing agents and bases.[11]

Conclusion

4-(Bromomethyl)oxazole is a high-value synthetic intermediate whose strategic importance is rooted in the versatile reactivity of both its bromomethyl group and its oxazole core. For medicinal chemists and synthetic researchers, it represents a key tool for the efficient construction of novel, biologically active molecules. A thorough understanding of its synthesis, reactivity, and handling is paramount to fully leveraging its potential in accelerating drug discovery and development programs.

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